Trimetrexate trihydrochloride
Overview
Description
Trimetrexate trihydrochloride is a synthetic folate antagonist that inhibits the enzyme dihydrofolate reductase. This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. It is also being explored for its potential as an antineoplastic agent and an antiparasitic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimetrexate trihydrochloride is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthesis typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of appropriate starting materials to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.
Functionalization: The quinazoline ring is then functionalized with various substituents to yield trimetrexate.
Hydrochloride formation: The final step involves the conversion of trimetrexate to its trihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimetrexate trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Trimetrexate trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving folate antagonists and enzyme inhibition.
Biology: The compound is used to study the effects of dihydrofolate reductase inhibition on cellular processes.
Medicine: this compound is investigated for its potential in treating various cancers, including colon cancer, and as an alternative therapy for Pneumocystis carinii pneumonia.
Industry: The compound is used in the development of new antifolate drugs and in the study of drug resistance mechanisms
Mechanism of Action
Trimetrexate trihydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of thymidylate, purines, and certain amino acids. By inhibiting dihydrofolate reductase, this compound depletes tetrahydrofolate levels, leading to the disruption of DNA synthesis and cell division. This mechanism is effective against rapidly dividing cells, such as cancer cells and certain pathogens .
Comparison with Similar Compounds
Methotrexate: Another folate antagonist that inhibits dihydrofolate reductase but has a different chemical structure and pharmacokinetic profile.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Raltitrexed: A thymidylate synthase inhibitor that also affects folate metabolism
Uniqueness of Trimetrexate Trihydrochloride: this compound is unique due to its lipophilic nature, allowing it to passively diffuse across cell membranes, including those of the blood-brain barrier. This property makes it particularly effective in treating infections and cancers that affect the central nervous system .
Properties
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJRHEVYOYMEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047817 | |
Record name | Trimetrexate trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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